Bis-trifluoromethyl Ethylphosphonate

Vue d'ensemble

Description

Bis-trifluoromethyl Ethylphosphonate is an organophosphorus compound known for its unique chemical properties and versatility in various chemical reactions. It is widely used as a precursor for the synthesis of H-phosphonates, which are valuable intermediates in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis-trifluoromethyl Ethylphosphonate can be synthesized via a microwave-assisted method that involves the alcoholysis of bis(2,2,2-trifluoroethyl) phosphonate. This method is advantageous due to its short reaction times and the requirement for only stoichiometric amounts of alcohol . The reaction is typically carried out under non-inert and additive-free conditions, making it an attractive option for synthetic applications .

Industrial Production Methods

Industrial production of this compound often involves the direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol using microwave and flow reactors . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Bis-trifluoromethyl Ethylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various phosphonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, bases, and oxidizing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include cyclic H-phosphonates, hetero-substituted dialkyl H-phosphonates, and various phosphonate esters .

Applications De Recherche Scientifique

2.1 Precursor for H-Phosphonates

BTEP serves as a precursor for the synthesis of H-phosphonates, which are crucial intermediates in organic synthesis. These intermediates are used in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals .

2.2 Catalysis

BTEP has been employed as a catalyst in several reactions:

- Phosphorylation Reactions : It acts as a catalyst for phosphorylating polyfluoroalkanols, enhancing the efficiency of these transformations .

- Synthesis of Fluorescent Compounds : BTEP has been utilized to synthesize fluorescently labeled compounds, such as discodermolide, which is important for studying protein interactions in cellular biology .

Table 2: Summary of BTEP Applications in Organic Synthesis

| Application | Description |

|---|---|

| Precursor for H-phosphonates | Key intermediate in organic synthesis |

| Catalytic phosphorylation | Enhances efficiency in phosphorylating reactions |

| Synthesis of fluorescent compounds | Used in studying protein interactions |

Biological Research Applications

3.1 Enzyme Inhibition Studies

Recent studies have indicated that BTEP derivatives exhibit promising biological activities, particularly as inhibitors of enzymes like acetylcholinesterase (AChE). Molecular docking studies suggest that BTEP can selectively bind to both the catalytic active site and peripheral sites of AChE, indicating potential therapeutic applications in treating neurological disorders .

3.2 Anticancer Research

BTEP has also been investigated for its role in synthesizing anticancer agents. Its derivatives have been linked to the development of microtubule-stabilizing drugs, which are essential in cancer treatment strategies .

Table 3: Biological Activities of BTEP Derivatives

| Activity | Target Enzyme/Pathway | Potential Application |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | Treatment for Alzheimer's disease |

| Anticancer Activity | Microtubule stabilization | Development of anticancer drugs |

Case Study 1: AChE Inhibition

In a study published by Yanai et al., bis(triflyl)ethylated isocoumarins were synthesized using BTEP as a precursor. These compounds demonstrated significant inhibition of AChE, suggesting their potential as therapeutic agents against cognitive decline associated with Alzheimer's disease .

Case Study 2: Anticancer Drug Development

Research on the synthesis of (-)-dictyostatin highlighted BTEP's role as a key reactant. The study indicated that BTEP-based reactions could lead to more efficient production methods for this important anticancer agent, enhancing its availability for clinical use .

Mécanisme D'action

The mechanism of action of Bis-trifluoromethyl Ethylphosphonate involves its ability to act as both a nucleophile and an electrophile due to its unique chemical structure. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis . The molecular targets and pathways involved in its reactions include the formation of phosphonate esters and the transesterification of alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2,2,2-trifluoroethyl) methylphosphonate: Similar in structure but with a methyl group instead of an ethyl group.

Tris(2,2,2-trifluoroethyl) phosphite: Contains three trifluoroethyl groups attached to a phosphite core.

Bis(2,2,2-trifluoroethyl) ether: An ether compound with two trifluoroethyl groups.

Uniqueness

Bis-trifluoromethyl Ethylphosphonate is unique due to its ability to undergo a wide range of chemical reactions under mild conditions and its versatility as a precursor for the synthesis of various H-phosphonates . Its dual reactivity as both a nucleophile and an electrophile sets it apart from other similar compounds .

Activité Biologique

Bis-trifluoromethyl ethylphosphonate (BTEP) is a phosphonate compound characterized by the presence of two trifluoromethyl groups attached to an ethylphosphonate moiety. This compound has attracted attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This article aims to provide a comprehensive overview of the biological activities associated with BTEP, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of BTEP typically involves the reaction of ethylphosphonic acid with trifluoroacetic anhydride or similar trifluoromethylating agents. The reaction conditions can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of BTEP derivatives. For instance, a series of pyrazolyl derivatives synthesized from BTEP exhibited significant antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The IC50 values for these compounds were determined using the MTT assay, revealing that certain derivatives had more potent activity than doxorubicin, a standard chemotherapy agent .

Table 1: Anticancer Activity of BTEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 2a | HCT-116 | 5.2 | More potent |

| 4b | HEP2 | 3.8 | More potent |

| 4d | HEP2 | 6.1 | Less potent |

| Doxorubicin | HCT-116 | 7.0 | Standard |

Antimicrobial Activity

BTEP and its derivatives have also demonstrated antimicrobial properties. Compounds containing trifluoromethyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm eradication concentration (MBEC) values for these compounds were as low as 1 µg/mL, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of BTEP Derivatives

| Compound | Bacterial Strain | MBEC (µg/mL) |

|---|---|---|

| 11 | S. aureus | 1 |

| 28 | E. faecalis | 1 |

| 29 | S. aureus | 1 |

The biological activities of BTEP are believed to be linked to its ability to interact with key biological targets. Molecular docking studies have suggested that BTEP derivatives can bind to active sites on enzymes such as human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation. This interaction may lead to inhibition of enzyme activity, contributing to its anticancer and neuroprotective effects .

Case Studies

Several case studies have documented the efficacy of BTEP derivatives in preclinical models:

- Colorectal Carcinoma Study : A study involving various BTEP derivatives showed promising results in reducing tumor growth in HCT-116 xenograft models.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, certain BTEP derivatives outperformed conventional treatments in inhibiting biofilm formation in MRSA strains.

Propriétés

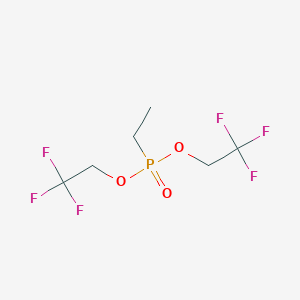

IUPAC Name |

2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKKZVFVRKNSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F6O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404413 | |

| Record name | Bis-trifluoromethyl Ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-16-8 | |

| Record name | Bis-trifluoromethyl Ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.